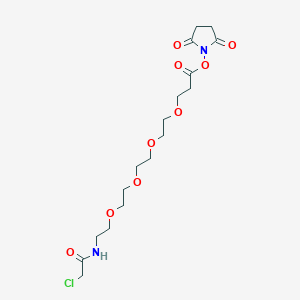

Chloroacetamido-peg4-nhs ester

説明

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-chloroacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27ClN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWFCYSNJLMFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Chloroacetamido-PEG4-NHS Ester: A Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Chloroacetamido-PEG4-NHS ester, a heterobifunctional crosslinker integral to the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

Chloroacetamido-PEG4-NHS ester is a versatile chemical tool designed with distinct reactive moieties at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] Its structure features a chloroacetamide group and an N-hydroxysuccinimide (NHS) ester, enabling sequential or orthogonal conjugation to different functional groups.[1][2][3]

The N-hydroxysuccinimide (NHS) ester is a highly reactive group that efficiently forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins and antibodies.[][5] This reaction is most efficient in the pH range of 7.2 to 8.5.[][6]

The chloroacetamide group provides a reactive chlorine atom that can undergo nucleophilic substitution reactions, typically with thiol groups from cysteine residues, although it can react with other nucleophiles as well.[1][2] The chlorine atom serves as a good leaving group, facilitating the formation of a stable thioether bond.[1][2]

The tetra-polyethylene glycol (PEG4) spacer is a flexible, hydrophilic chain that enhances the solubility of the molecule and the resulting conjugate in aqueous media.[1][2] This property is particularly beneficial in biological applications, as it can reduce aggregation and improve the pharmacokinetic profile of the final bioconjugate.[7]

A diagram illustrating the bifunctional nature of Chloroacetamido-PEG4-NHS ester is provided below:

Quantitative Data Summary

While specific quantitative data for Chloroacetamido-PEG4-NHS ester is not extensively published, the following table summarizes its general properties and includes representative data for similar PEGylated NHS esters.

| Property | Value | Source/Comment |

| Chemical Formula | C₁₇H₂₇ClN₂O₉ | [1] |

| Molecular Weight | 438.14 g/mol | [1] |

| CAS Number | 1353011-95-6 | [1] |

| Purity | Typically ≥95% | [1] |

| Appearance | White to off-white solid or oil | General observation for similar compounds. |

| Solubility | Soluble in organic solvents (DMSO, DMF). The PEG spacer enhances aqueous solubility. | [8] |

| NHS Ester Reactivity | Optimal pH for reaction with primary amines is 8.3-8.5. | [6] |

| NHS Ester Stability | Susceptible to hydrolysis, which increases with pH. Half-life is significantly shorter at higher pH. | [9] |

| Storage Conditions | -20°C, desiccated to prevent hydrolysis. | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments involving Chloroacetamido-PEG4-NHS ester, focusing on the preparation of an Antibody-Drug Conjugate (ADC).

General Protocol for Antibody Conjugation

This protocol outlines the steps for conjugating Chloroacetamido-PEG4-NHS ester to an antibody via its lysine residues.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.

-

Chloroacetamido-PEG4-NHS ester.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[9]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.

-

Prepare Chloroacetamido-PEG4-NHS Ester Solution: Immediately before use, dissolve the Chloroacetamido-PEG4-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mM. Do not store the solution due to the hydrolytic instability of the NHS ester.[10]

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the dissolved Chloroacetamido-PEG4-NHS ester to the antibody solution.[11] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid denaturation of the antibody.[10]

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[10]

-

-

Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

-

Purification: Purify the resulting chloroacetamide-functionalized antibody from unreacted linker and other small molecules using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Conjugation of a Thiol-Containing Payload

This protocol describes the subsequent conjugation of a thiol-containing drug payload to the chloroacetamide-functionalized antibody.

Materials:

-

Chloroacetamide-functionalized antibody (from section 3.1).

-

Thiol-containing drug payload.

-

Reaction Buffer: PBS, pH 7.2-7.4.

Procedure:

-

Prepare Payload Solution: Dissolve the thiol-containing drug payload in a compatible solvent (e.g., DMSO).

-

Conjugation Reaction:

-

Add a molar excess of the payload solution to the chloroacetamide-functionalized antibody solution. The exact molar ratio should be optimized for the specific antibody and payload.

-

Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C. The reaction can be monitored by techniques such as HPLC or mass spectrometry.

-

-

Purification: Purify the final Antibody-Drug Conjugate (ADC) using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and antibody.[11]

Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, visualize key experimental workflows involving Chloroacetamido-PEG4-NHS ester.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This diagram illustrates the step-by-step process for creating an ADC using Chloroacetamido-PEG4-NHS ester.

This comprehensive guide serves as a foundational resource for researchers and professionals in drug development, providing essential information and protocols for the effective use of Chloroacetamido-PEG4-NHS ester in creating advanced bioconjugates.

References

- 1. Cl-NH-PEG4-NHS | CAS:1353011-95-6 | Biopharma PEG [biochempeg.com]

- 2. Chloroacetamido-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]

- 3. Chloroacetamido-PEG4-NHS ester, 1353011-95-6 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. benchchem.com [benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to Chloroacetamido-PEG4-NHS Ester in Research

For Researchers, Scientists, and Drug Development Professionals

Chloroacetamido-PEG4-NHS ester is a heterobifunctional crosslinking reagent integral to modern bioconjugation, drug delivery, and proteomics research. Its unique architecture, featuring two distinct reactive moieties separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent and specific linkage of biomolecules. This guide provides an in-depth examination of its properties, primary applications, and detailed protocols for its use in a research setting.

Core Concepts and Chemical Properties

At its core, Chloroacetamido-PEG4-NHS ester is an advanced chemical tool designed for covalently linking two different molecules. Its structure can be deconstructed into three key components:

-

N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines (-NH₂), such as those found on the side chain of lysine (B10760008) residues or the N-terminus of proteins. The reaction forms a stable and irreversible amide bond.[1]

-

Chloroacetamido Group: This group serves as a selective alkylating agent for sulfhydryl (thiol, -SH) groups, which are present in the amino acid cysteine. The reaction proceeds via a nucleophilic substitution, resulting in a stable thioether bond.[2]

-

PEG4 Spacer: The tetra-polyethylene glycol linker is a flexible, hydrophilic chain that separates the two reactive ends. The PEG spacer enhances the water solubility of the entire conjugate, reduces the potential for aggregation, and can minimize steric hindrance between the conjugated molecules.[1][][4]

This dual reactivity allows for controlled, sequential conjugation. For instance, a protein can be reacted first via its abundant lysine residues, and the resulting complex can then be conjugated to a second, thiol-containing molecule.

Physicochemical and Reactivity Data

The following table summarizes the key properties of Chloroacetamido-PEG4-NHS ester.

| Property | Value | Citation(s) |

| CAS Number | 1353011-96-6 | [2][5][6] |

| Molecular Formula | C₁₇H₂₇ClN₂O₉ | [2][5][6] |

| Molecular Weight | ~438.9 g/mol | [5][6] |

| Spacer Arm Length | ~24.4 Å (Estimated) | |

| Reactive Group 1 | N-Hydroxysuccinimide (NHS) Ester | [1][2] |

| Target 1 | Primary Amines (-NH₂) | [1][2] |

| Reactive Group 2 | Chloroacetamido | [2] |

| Target 2 | Sulfhydryls (-SH) | [2] |

| Linkage Type | Non-cleavable |

Estimation of Spacer Arm Length: Based on the extended lengths of the constituent atoms (PEG unit ≈ 3.5 Å, Chloroacetamido group ≈ 4.9 Å, NHS ester linkage ≈ 5.0 Å).

Primary Research Applications

The principal use of Chloroacetamido-PEG4-NHS ester is in the precise construction of complex biomolecular conjugates.

Antibody-Drug Conjugates (ADCs)

A major application is in the development of ADCs for targeted cancer therapy.[1] In a common strategy, the NHS ester end of the linker reacts with lysine residues on a monoclonal antibody (mAb). The chloroacetamido group is then available to react with a thiol-containing cytotoxic drug, tethering the potent payload to the tumor-targeting antibody. The hydrophilic PEG linker can improve the ADC's pharmacokinetic properties and prevent aggregation caused by hydrophobic drugs.[][4]

PROTAC Development

This linker is also used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Chloroacetamido-PEG4-NHS ester can serve as the flexible linker connecting the target-binding ligand and the E3 ligase-binding ligand.

Protein-Peptide and Protein-Labeling Studies

Researchers utilize this crosslinker to study protein-protein interactions, immobilize proteins on surfaces, or attach specific probes (like fluorescent dyes or biotin) to proteins. For example, a protein of interest can be modified with the linker via its amines, followed by the attachment of a cysteine-containing peptide or a thiol-modified label.

Experimental Protocols and Methodologies

Successful conjugation requires careful control of reaction conditions, particularly pH, to ensure specificity and efficiency.

Reaction Condition Optimization

The two reactive ends of the linker have different optimal pH ranges for their reactions. This difference can be exploited for sequential conjugations.

| Parameter | NHS Ester Reaction (Amine Target) | Chloroacetamido Reaction (Thiol Target) |

| Optimal pH | 7.2 - 8.5 | 8.0 - 9.0 |

| Rationale | Balances amine deprotonation (for nucleophilicity) against NHS ester hydrolysis, which is rapid at pH > 8.5. | Ensures the sulfhydryl group is sufficiently deprotonated to the more nucleophilic thiolate anion (RS⁻). |

| Common Buffers | Phosphate-buffered saline (PBS), Bicarbonate buffer. Avoid amine-containing buffers like Tris or glycine. | Borate buffer, Bicarbonate buffer, HEPES. |

| Temperature | Room Temperature (20-25°C) or 4°C. | Room Temperature (20-25°C). |

| Reaction Time | 30 minutes to 2 hours. | 1 to 4 hours. |

General Protocol for Two-Step ADC Conjugation

This protocol outlines a representative procedure for conjugating a thiol-containing drug to an antibody.

Step 1: Antibody Modification with the Linker (Targeting Amines)

-

Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve Chloroacetamido-PEG4-NHS ester in an anhydrous organic solvent like DMSO or DMF to create a 10 mM stock solution.

-

Conjugation: Add a 10- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody stability.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove excess, unreacted linker using a desalting column (e.g., Sephadex G-25) or dialysis, exchanging the buffer to one suitable for the next step (e.g., PBS, pH 8.0, with 1 mM DTPA to prevent disulfide bond formation).

Step 2: Conjugation of Thiol-Containing Drug (Targeting Sulfhydryls)

-

Drug Preparation: Dissolve the thiol-containing cytotoxic drug in a suitable solvent.

-

Conjugation: Add the drug to the purified, linker-modified antibody at a molar excess of approximately 2-5 fold over the antibody.

-

Incubation: Incubate the mixture for 1-2 hours at room temperature.

-

Quenching: Stop the reaction by adding a thiol-containing quenching agent, such as N-acetylcysteine or cysteine, to a final concentration of ~10 mM to react with any remaining chloroacetamido groups.

-

Final Purification: Purify the final ADC conjugate using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug and quenching agent.

-

Characterization: Characterize the final product to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

Visualizing Workflows and Mechanisms

Diagrams can clarify the complex relationships in bioconjugation chemistry.

Chemical Reaction Pathway

The diagram below illustrates the two-step reaction mechanism of the linker.

Experimental Workflow for ADC Synthesis

This workflow diagram outlines the key stages from initial reagents to the final, characterized product.

Logical Relationship: pH and NHS Ester Reactivity

This diagram illustrates the critical balance governed by pH during the NHS ester reaction.

References

- 1. Chloroacetamido-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]

- 2. Cl-NH-PEG4-NHS | CAS:1353011-95-6 | Biopharma PEG [biochempeg.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Chloroacetamido-PEG4-NHS ester, 1353011-95-6 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Mechanism and Application of Chloroacetamido-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A Heterobifunctional Crosslinker for Precise Bioconjugation

Chloroacetamido-PEG4-NHS ester is a versatile, heterobifunctional crosslinking reagent designed for the precise and stable covalent modification of biomolecules.[1][2][3][4] Its unique architecture, featuring two distinct reactive moieties at either end of a hydrophilic tetraethylene glycol (PEG4) spacer, enables a controlled, two-step conjugation strategy. This attribute is particularly valuable in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), where precise control over stoichiometry and linkage stability is paramount.[1][2]

The molecule's structure comprises three key components:

-

N-Hydroxysuccinimide (NHS) Ester: This functional group provides reactivity towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[2][3][4]

-

Chloroacetamide Group: This moiety serves as a reactive site for nucleophilic substitution, with the chlorine atom acting as a good leaving group. It exhibits a strong preference for reacting with thiol groups, particularly the side chain of cysteine residues.[2][3][4]

-

Polyethylene Glycol (PEG4) Spacer: The four-unit PEG linker imparts hydrophilicity to the molecule and the resulting conjugate, which can improve solubility and reduce aggregation.[2][3][4]

Mechanism of Action: A Two-Step Orthogonal Reaction

The utility of Chloroacetamido-PEG4-NHS ester lies in the orthogonal reactivity of its two terminal groups, allowing for a sequential and controlled conjugation process.

Step 1: Amine-Reactive NHS Ester Conjugation

The initial step involves the reaction of the NHS ester with a primary amine on the first biomolecule (e.g., a protein, antibody, or peptide). This reaction occurs readily under neutral to slightly basic conditions (pH 7-9) and results in the formation of a stable amide bond.[5] The NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with higher pH. Therefore, the reaction is typically performed in non-amine-containing buffers such as phosphate-buffered saline (PBS).[6]

Step 2: Thiol-Reactive Chloroacetamide Conjugation

Following the initial conjugation and purification to remove unreacted linker, the chloroacetamide group on the intermediate conjugate is available to react with a second biomolecule containing a thiol (sulfhydryl) group, most commonly a cysteine residue. This reaction proceeds via a concerted SN2 nucleophilic substitution mechanism, where the thiol attacks the carbon atom bearing the chlorine, displacing it and forming a stable thioether bond. This reaction is efficient and highly selective for thiols.

Quantitative Data Summary

While specific kinetic data for Chloroacetamido-PEG4-NHS ester is not extensively published in a consolidated form, the following table summarizes typical reaction parameters and expected outcomes based on the well-characterized reactivity of its functional groups.

| Parameter | NHS Ester Reaction with Primary Amines | Chloroacetamide Reaction with Thiols |

| Optimal pH | 7.0 - 9.0 | 7.0 - 8.5 |

| Typical Reaction Time | 30 minutes to 4 hours | 1 to 24 hours |

| Typical Temperature | 4°C to Room Temperature | Room Temperature |

| Common Solvents | PBS, Borate Buffer, Bicarbonate Buffer | PBS, Tris Buffer |

| Molar Excess of Linker | 5- to 20-fold over amine-containing molecule | Equimolar to slight excess over thiol |

| Bond Formed | Amide | Thioether |

| Bond Stability | Highly Stable | Highly Stable |

Experimental Protocols

General Two-Step Conjugation Protocol

This protocol outlines a general workflow for the two-step conjugation of two proteins (Protein-NH₂ and Protein-SH) using Chloroacetamido-PEG4-NHS ester. Optimization is recommended for specific applications.

Materials:

-

Chloroacetamido-PEG4-NHS ester

-

Protein-NH₂ (containing primary amines)

-

Protein-SH (containing a free thiol)

-

Amine-free reaction buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

-

Thiol reaction buffer (e.g., 0.1 M PBS, 5 mM EDTA, pH 7.0-7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous DMSO or DMF

-

Desalting columns

Procedure:

Step 1: Reaction of Chloroacetamido-PEG4-NHS Ester with Protein-NH₂

-

Preparation of Reagents:

-

Conjugation Reaction:

-

Purification of the Intermediate Conjugate:

-

Remove the excess, unreacted linker using a desalting column equilibrated with the thiol reaction buffer. This step is crucial to prevent the unreacted linker from reacting with the thiol-containing protein in the next step.

-

Step 2: Reaction of the Intermediate Conjugate with Protein-SH

-

Preparation of Protein-SH:

-

Ensure the thiol group on Protein-SH is reduced and available for reaction. If necessary, treat the protein with a reducing agent like DTT or TCEP followed by removal of the reducing agent.

-

-

Conjugation Reaction:

-

Immediately combine the purified intermediate conjugate with the Protein-SH solution. A 1:1 to 1.2:1 molar ratio of the intermediate conjugate to Protein-SH is recommended.

-

Incubate the reaction for 2-24 hours at room temperature with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE or LC-MS.

-

-

Quenching and Final Purification:

-

(Optional) Quench any unreacted chloroacetamide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol.

-

Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography, ion-exchange chromatography) to remove any unreacted proteins and other byproducts.

-

Applications in Drug Development and Research

The unique properties of Chloroacetamido-PEG4-NHS ester make it a valuable tool in various research and drug development applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. The NHS ester reacts with lysine residues on the antibody, and the chloroacetamide group reacts with a thiol-containing drug or a small molecule handle.

-

PROTACs: This linker is suitable for synthesizing PROTACs, which are chimeric molecules that induce the degradation of target proteins. One end of the linker can be attached to a ligand for the target protein and the other end to a ligand for an E3 ubiquitin ligase.[1]

-

Peptide and Protein Labeling: It can be used to label proteins or peptides with fluorescent dyes, biotin, or other reporter molecules for various biochemical and cellular assays.

-

Surface Modification: The linker can be employed to immobilize proteins or other biomolecules onto surfaces that have been functionalized with primary amines or thiols.

Signaling Pathway and Logical Relationship Visualization

The application of Chloroacetamido-PEG4-NHS ester is central to the construction of targeted therapies. For instance, in the development of an ADC targeting a cancer cell surface receptor, the linker plays a critical role in the logical relationship between the antibody, the drug, and the target cell.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chloroacetamido-PEG4-NHS ester, 1353011-95-6 | BroadPharm [broadpharm.com]

- 3. Cl-NH-PEG4-NHS | CAS:1353011-95-6 | Biopharma PEG [biochempeg.com]

- 4. Chloroacetamido-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. broadpharm.com [broadpharm.com]

Chloroacetamido-peg4-nhs Ester: A Technical Guide to Solubility, Stability, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties and applications of Chloroacetamido-peg4-nhs ester, a heterobifunctional crosslinker pivotal in bioconjugation and drug development. This document details its solubility, stability under various conditions, and provides experimental protocols for its use, adhering to the highest standards of scientific accuracy and data presentation.

Introduction

Chloroacetamido-peg4-nhs ester is a versatile chemical tool featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a chloroacetamide group, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4][5] The NHS ester facilitates the covalent linkage to primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-termini of proteins.[1][4][5] The chloroacetamide group, on the other hand, serves as a stable and efficient reactant for thiol groups, particularly the side chains of cysteine residues.[6] The inclusion of the PEG4 spacer enhances the aqueous solubility of the molecule and the resulting conjugate.[1][2][3][4][5]

Physicochemical Properties

Solubility

Table 1: General Solubility of Chloroacetamido-peg4-nhs Ester

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble[7][8][9] | Recommended for preparing stock solutions. |

| Dimethylformamide (DMF) | Soluble[7][8] | Anhydrous DMF is preferred to prevent hydrolysis. |

| Dichloromethane (DCM) | Soluble[7] | |

| Water | Low to Moderate[1][2][3][4][5][9] | The PEG spacer enhances aqueous solubility compared to non-PEGylated counterparts. However, for conjugation reactions, it is typically dissolved in an organic solvent first. |

Note: It is crucial to use anhydrous solvents for dissolving the reagent to prevent premature hydrolysis of the NHS ester.[7]

Stability and Hydrolysis

The stability of Chloroacetamido-peg4-nhs ester is primarily dictated by the susceptibility of the NHS ester to hydrolysis. This reaction is a competing pathway to the desired aminolysis and is highly dependent on pH and temperature. The chloroacetamide group is generally more stable under the conditions typically used for NHS ester reactions.

The rate of NHS ester hydrolysis increases significantly with rising pH.[8][10] At neutral to slightly alkaline pH, where the conjugation reaction with amines is most efficient, a balance must be struck to minimize hydrolysis.

Table 2: General Stability of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours[10] |

| 8.6 | 4 | 10 minutes[10] |

| 7.0-9.0 | Room Temperature | Hydrolyzes within hours[8] |

For optimal performance, it is strongly recommended to prepare solutions of Chloroacetamido-peg4-nhs ester immediately before use and to avoid storing it in solution.[7] The solid reagent should be stored at -20°C or -5°C under desiccated conditions.[4][11]

Reaction Mechanisms and Signaling Pathways

The utility of Chloroacetamido-peg4-nhs ester lies in its ability to selectively react with two different functional groups, enabling the crosslinking of biomolecules or the attachment of payloads to specific sites.

Reaction with Primary Amines

The NHS ester reacts with unprotonated primary amines, typically found on lysine residues and the N-terminus of proteins, through a nucleophilic acyl substitution. This reaction forms a stable and irreversible amide bond.

Figure 1. Reaction of NHS ester with a primary amine.

Reaction with Thiols

The chloroacetamide moiety reacts with thiol groups, such as those on cysteine residues, via a nucleophilic substitution (SN2) reaction. This forms a stable thioether bond. The reaction is pH-dependent, with the rate increasing as the thiol group becomes deprotonated to the more nucleophilic thiolate anion.[6]

Figure 2. Reaction of chloroacetamide with a thiol group.

Experimental Protocols

The following protocols provide a general framework for the use of Chloroacetamido-peg4-nhs ester. Optimization may be required for specific applications.

Protocol 1: Single-Step Protein Labeling via NHS Ester Conjugation

This protocol describes the labeling of a protein with Chloroacetamido-peg4-nhs ester through its primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer) at pH 7.2-8.5.

-

Chloroacetamido-peg4-nhs ester.

-

Anhydrous DMSO or DMF.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).

-

Desalting column or dialysis equipment for purification.

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

-

Prepare Reagent Stock Solution: Immediately before use, dissolve Chloroacetamido-peg4-nhs ester in anhydrous DMSO or DMF to a concentration of 10 mM. Do not store the stock solution.[7]

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the reagent stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

Figure 3. Workflow for NHS ester conjugation.

Protocol 2: Theoretical Two-Step Sequential Conjugation

This theoretical protocol outlines a strategy for first reacting the NHS ester with a primary amine on one molecule, followed by the reaction of the chloroacetamide group with a thiol on a second molecule.

Step 1: NHS Ester Reaction

-

Follow steps 1-6 of Protocol 1 to conjugate Chloroacetamido-peg4-nhs ester to the first protein (Protein 1) containing primary amines. It is crucial to ensure all excess unreacted crosslinker is removed during the purification step.

-

Characterize the resulting Protein 1-PEG4-Chloroacetamide conjugate to determine the degree of labeling.

Step 2: Chloroacetamide Reaction

-

Prepare Thiol-Containing Molecule: Prepare a solution of the second molecule (Protein 2) containing a free thiol group in a suitable buffer, typically at a pH range of 7.5-8.5 to favor the thiolate form.

-

Conjugation Reaction: Add the purified Protein 1-PEG4-Chloroacetamide conjugate to the solution of Protein 2. The molar ratio should be optimized for the desired product, often starting with a slight excess of the chloroacetamide-functionalized protein.

-

Incubation: Incubate the reaction mixture at room temperature for 2-24 hours, or at 37°C to increase the reaction rate. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Purification: Once the reaction is complete, purify the final conjugate (Protein 1-PEG4-Protein 2) using appropriate chromatographic techniques (e.g., size-exclusion, ion-exchange, or affinity chromatography) to separate it from unreacted starting materials.

Figure 4. Theoretical two-step conjugation workflow.

Conclusion

Chloroacetamido-peg4-nhs ester is a powerful and versatile tool for researchers in drug development and bioconjugation. Its dual reactivity, coupled with the benefits of a hydrophilic PEG spacer, allows for the creation of well-defined and stable bioconjugates. A thorough understanding of its solubility and stability, particularly the pH-dependent hydrolysis of the NHS ester, is critical for its successful application. The experimental protocols provided herein offer a solid foundation for the use of this reagent, with the acknowledgment that optimization for specific molecular partners is essential for achieving desired outcomes.

References

- 1. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Chloroacetamido-PEG4-NHS ester, CAS 1353011-95-6 | AxisPharm [axispharm.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Chloroacetamido-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]

- 5. Chloroacetamido-PEG4-NHS ester, 1353011-95-6 | BroadPharm [broadpharm.com]

- 6. scispace.com [scispace.com]

- 7. broadpharm.com [broadpharm.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. medkoo.com [medkoo.com]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Cl-NH-PEG4-NHS | CAS:1353011-95-6 | Biopharma PEG [biochempeg.com]

Navigating the Safe Handling of Chloroacetamido-peg4-nhs Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chloroacetamido-peg4-nhs ester is a valuable tool in bioconjugation, drug delivery, and nanotechnology research, serving as a hydrophilic crosslinking agent.[1][2][3] Its utility, however, necessitates a thorough understanding of its safety profile and the implementation of rigorous handling precautions to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for Chloroacetamido-peg4-nhs ester, addressing core requirements for data presentation, experimental workflows, and clear visualizations of safety procedures.

Section 1: Hazard Identification and Safety Precautions

General Safety and Handling Precautions:

| Precaution Category | Specific Recommendations |

| Personal Protective Equipment (PPE) | Wear appropriate PPE at all times. This includes chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a lab coat.[5][6] In cases of insufficient ventilation or when handling powders, respiratory protection such as an N95 respirator may be necessary.[6][7] |

| Ventilation | Handle Chloroacetamido-peg4-nhs ester in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][8][9] |

| Hygiene Practices | Avoid contact with skin, eyes, and clothing.[5][10] Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly with soap and water after handling.[10] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials.[1][5] The recommended storage temperature is often -20°C.[1][3] |

| Spill and Waste Disposal | In case of a spill, avoid generating dust.[10] Use absorbent material to clean up spills and dispose of the waste in a sealed container according to institutional and local regulations.[8][10] |

Section 2: Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[4][5] |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures:

In case of a fire involving Chloroacetamido-peg4-nhs ester, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[5] Firefighters should wear self-contained breathing apparatus and full protective gear.[5][8]

Section 3: Experimental Workflow and Safety Integration

A typical experimental workflow involving Chloroacetamido-peg4-nhs ester for bioconjugation involves the reaction of the NHS ester with a primary amine on a target molecule and the subsequent reaction of the chloroacetamide group with a thiol. The following diagram illustrates a generalized workflow with integrated safety precautions.

Caption: Generalized experimental workflow for using Chloroacetamido-peg4-nhs ester.

Section 4: Logical Relationship of Safety and Handling Precautions

The safe handling of Chloroacetamido-peg4-nhs ester is predicated on a logical progression of actions, from initial hazard assessment to emergency response. This relationship can be visualized as a hierarchical safety workflow.

Caption: Logical workflow for ensuring safety when handling chemical reagents.

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely and effectively utilize Chloroacetamido-peg4-nhs ester in their work, minimizing risks and fostering a secure laboratory environment.

References

- 1. Cl-NH-PEG4-NHS | CAS:1353011-95-6 | Biopharma PEG [biochempeg.com]

- 2. Chloroacetamido-PEG4-NHS ester, 1353011-95-6 | BroadPharm [broadpharm.com]

- 3. Chloroacetamido-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. targetmol.com [targetmol.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]

Hydrolysis Rate of Chloroacetamido-peg4-nhs Ester in Aqueous Buffer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the factors influencing the hydrolysis rate of Chloroacetamido-peg4-nhs ester in aqueous buffers. Due to the limited availability of specific quantitative data for this particular molecule, this guide synthesizes information from general N-hydroxysuccinimide (NHS) ester chemistry, data on structurally related PEGylated NHS esters, and established protocols for bioconjugation. The principles and data presented herein offer a robust framework for researchers to effectively handle and optimize the use of Chloroacetamido-peg4-nhs ester in their experimental workflows.

Introduction to Chloroacetamido-peg4-nhs Ester

Chloroacetamido-peg4-nhs ester is a heterobifunctional crosslinker that contains two reactive functional groups: a chloroacetamide and an N-hydroxysuccinimide (NHS) ester. The NHS ester is an amine-reactive group that forms stable amide bonds with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues. The chloroacetamide group can react with sulfhydryl groups. The polyethylene (B3416737) glycol (PEG) spacer (peg4) is a hydrophilic linker that increases the solubility of the molecule in aqueous media.[1][2][3]

The efficiency of conjugation reactions with NHS esters is critically dependent on the stability of the NHS ester in the aqueous reaction buffer. The primary competing reaction is hydrolysis, where the NHS ester reacts with water, rendering it inactive for conjugation.[4][5] Understanding and controlling the rate of hydrolysis is therefore paramount for successful and reproducible bioconjugation.

Factors Influencing NHS Ester Hydrolysis

The stability of an NHS ester in an aqueous environment is primarily influenced by pH and temperature.

-

pH: The rate of NHS ester hydrolysis is significantly accelerated at higher pH values. While the amidation reaction with primary amines is also more efficient at slightly alkaline pH (typically 7.2-8.5), a compromise must be reached to minimize hydrolysis.[4][5] The half-life of NHS esters can decrease from hours at pH 7 to mere minutes at pH 8.6.[5][6]

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, conducting conjugation reactions at lower temperatures (e.g., 4°C or on ice) can significantly improve the stability of the NHS ester and increase the yield of the desired conjugate.[4]

-

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[4] Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions.[5]

Quantitative Data on NHS Ester Hydrolysis

Table 1: Half-life of General NHS Esters at Various pH and Temperatures

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4 - 5 hours |

| 8.6 | 4 | 10 minutes |

| 7.0 | Ambient | ~ 1 hour |

| 8.0 | Ambient | ~ 1 hour |

Data compiled from multiple sources.[5][6][7]

Table 2: Comparison of Hydrolysis Half-lives for Various PEG-NHS Esters at pH 8 and 25°C

| PEG Active Ester (Symbol) | Half-life (minutes) |

| Succinimidyl Valerate (SVA) | 33.6 |

| Succinimidyl Carbonate (SC) | 20.4 |

| Succinimidyl Glutarate (SG) | 17.6 |

| Succinimidyl Propionate (SPA) | 16.5 |

| Succinimidyl Succinate (SS) | 9.8 |

| mPEG2-NHS | 4.9 |

| Succinimidyl Succinamide (SSA) | 3.2 |

| Succinimidyl Carboxymethylated (SCM) | 0.75 |

Source: Laysan Bio, Inc. Note: The half-life typically triples when the pH is lowered by one unit. Aminolysis rates parallel hydrolysis rates.

Experimental Protocols

General Protocol for Protein Labeling with a PEG-NHS Ester

This protocol provides a general framework for the conjugation of a protein with a PEG-NHS ester like Chloroacetamido-peg4-nhs ester. Optimization may be required for specific applications.[4]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

Chloroacetamido-peg4-nhs ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the Chloroacetamido-peg4-nhs ester in a small amount of anhydrous DMF or DMSO to a concentration of ~10 mM.

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10%.[4]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer.

Protocol for Determining the Reactivity of an NHS Ester

This protocol can be used to assess the activity of an NHS ester reagent that may have been exposed to moisture.

Materials:

-

NHS ester reagent

-

Amine-free buffer (e.g., phosphate buffer, pH 7-8)

-

0.5-1.0 N NaOH

-

Spectrophotometer and quartz cuvettes

Procedure:

-

Dissolve 1-2 mg of the NHS ester reagent in 2 mL of amine-free buffer.

-

Immediately measure the absorbance at 260 nm. If the absorbance is greater than 1.0, dilute the solution with the buffer.

-

To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds.

-

Promptly (within 1 minute) measure the absorbance at 260 nm.

-

A significantly higher absorbance in step 4 compared to step 2 indicates that the NHS ester is active.

Visualizations

Caption: Competing reactions of Chloroacetamido-peg4-nhs ester.

Caption: General experimental workflow for protein conjugation.

References

- 1. Chloroacetamido-PEG4-NHS ester - CD Bioparticles [cd-bioparticles.net]

- 2. researchgate.net [researchgate.net]

- 3. broadpharm.com [broadpharm.com]

- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

An In-depth Technical Guide on the Chloroacetamide Functional Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chloroacetamide functional group is a highly reactive moiety that has garnered significant attention across various scientific disciplines, most notably in drug discovery and agriculture.[1] Its inherent electrophilicity allows it to act as a covalent modifier of biological macromolecules, primarily through the alkylation of nucleophilic amino acid residues such as cysteine.[1][2] This irreversible mode of action has been strategically employed in the design of targeted covalent inhibitors for a range of therapeutic targets, including kinases and proteases, as well as in the development of potent herbicides.[1] This technical guide provides a comprehensive overview of the chloroacetamide functional group, detailing its chemical properties, synthesis, and mechanism of action. It further presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways and workflows to serve as a valuable resource for professionals in the field.

Core Chemical Properties and Reactivity

The chloroacetamide group (ClCH₂CONH₂) is characterized by a chlorine atom attached to the alpha-carbon of an acetamide.[3] This structural feature renders the α-carbon electrophilic and susceptible to nucleophilic attack, making chloroacetamide a potent alkylating agent.[4]

Reactivity with Nucleophiles: The primary mechanism of action for chloroacetamide-containing compounds is their ability to form covalent bonds with nucleophilic residues in proteins.[1] The most prominent target is the thiol group (-SH) of cysteine residues.[1][2][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom of the cysteine attacks the electrophilic carbon, displacing the chloride ion and forming a stable thioether bond.[1][2] This covalent modification is typically irreversible, leading to the permanent inactivation of the target protein.[1] The reactivity of haloacetamides is influenced by the nature of the halogen, with the general trend being Iodo > Bromo > Chloro.[2]

While cysteine is the most common target, reactions with other nucleophilic residues like histidine can also occur.[6] The specificity of the reaction can be tuned by the overall molecular structure of the chloroacetamide-containing compound, which directs the "warhead" to the desired protein target.[5]

Synthesis of Chloroacetamide-Containing Compounds

The synthesis of N-substituted chloroacetamides is generally straightforward and can be achieved through several methods.

Ammonolysis of Chloroacetic Acid Esters: Chloroacetamide can be prepared by the reaction of ethyl chloroacetate (B1199739) with aqueous ammonia (B1221849) at low temperatures (0–5 °C).[7][8] Higher temperatures can lead to the formation of glycine (B1666218) and its esters as byproducts, reducing the yield.[8]

Acylation of Amines: A common method for synthesizing N-aryl-2-chloroacetamides involves the chloroacetylation of the corresponding aryl amine with chloroacetyl chloride.[9][10] This reaction is typically carried out in an organic solvent like dichloromethane (B109758) in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.[9][10] A similar approach can be used for secondary amines to produce chloroacetamide compounds with large steric hindrance, often used as pesticides.[11]

C-amidoalkylation: A more specialized method involves the C-amidoalkylation of aromatic compounds with 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide in the presence of concentrated sulfuric acid to yield 2-chloro-N-(2,2,2-trichloro-1-arylethyl)acetamides.[12]

Applications in Drug Development and Agriculture

The unique reactivity of the chloroacetamide group has been exploited in both medicine and agriculture.

Targeted Covalent Inhibitors: In drug discovery, the chloroacetamide moiety serves as an electrophilic "warhead" in the design of targeted covalent inhibitors (TCIs).[5][13] By incorporating this group into a ligand that selectively binds to a target protein, potent and irreversible inhibition can be achieved.[5] This strategy has been successfully applied to various enzyme classes, including kinases and proteases.[1] Several chloroacetamide-containing compounds are under investigation for their therapeutic potential.[5] For instance, they have been explored as inhibitors of the bacterial enzyme MurA, which is involved in peptidoglycan biosynthesis, making them potential antibacterial agents.[14]

Herbicides: Chloroacetamide herbicides are widely used in agriculture to control weeds.[1][15] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) elongase systems in plants.[1][16] By covalently modifying a cysteine residue in the active site of a condensing enzyme within the elongase complex, they halt the synthesis of VLCFAs.[1][16] VLCFAs are crucial components of cell membranes and cuticular waxes, and their depletion leads to the disruption of cell membrane formation and ultimately plant death.[1][16]

Biological Mechanism of Action

The biological effects of chloroacetamide compounds stem from their ability to covalently modify and inactivate key proteins.

Signaling Pathway: Inhibition of VLCFA Elongase in Plants

Caption: General mechanism of covalent inhibition by chloroacetamide drugs.

Quantitative Data Summary

Table 1: In Vitro Anticancer Activity of N-Aryl-2-chloroacetamide Derivatives (IC₅₀ Values)

| Compound | Human Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-aryl-2-chloroacetamide derivative 1 | Cell Line A | X.XX | |

| N-aryl-2-chloroacetamide derivative 2 | Cell Line B | Y.YY | |

| N-aryl-2-chloroacetamide derivative 3 | Cell Line C | Z.ZZ | |

| (Note: Specific IC₅₀ values would be populated from cited literature; this table serves as a template.) |

Table 2: Acute Toxicity of Chloroacetamide (LD₅₀ Values)

| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Mouse | Oral | 155 | |

| Rat | Oral | 70 - 138 | |

| Dog | Oral | 31 | |

| Rabbit | Oral | 122 | |

| Mouse | Intraperitoneal | 100 |

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-chloroacetamides

This protocol is adapted from general methods for the chloroacetylation of aryl amines.

-

Substituted aniline (B41778)

-

Chloroacetyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve the substituted aniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture in an ice bath.

-

Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with water, 1N HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol is for assessing the effect of chloroacetamide compounds on the viability of a cell line.

[1]Materials:

-

Cancer cell line (e.g., HepG2)

-

96-well plates

-

Complete cell culture medium

-

Chloroacetamide compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the chloroacetamide compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated cells (DMSO) as a negative control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Protocol 3: Cysteine Alkylation for Mass Spectrometry Analysis

This protocol is based on established methods for identifying the site of covalent modification.

-

Purified target protein

-

Chloroacetamide compound

-

Denaturing buffer (e.g., 6 M urea, 2 M thiourea (B124793) in 10 mM HEPES, pH 8.0)

-

Dithiothreitol (DTT)

-

Trypsin (or other protease)

-

LC-MS/MS system

Procedure:

-

Incubate the purified target protein with a molar excess of the chloroacetamide compound. Include a control sample of the protein without the inhibitor.

-

Remove the unbound compound using a desalting column or dialysis.

-

Denature the protein in the denaturing buffer and reduce disulfide bonds with DTT.

-

Digest the protein into smaller peptides using trypsin.

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Compare the peptide maps of the treated and untreated samples, looking for a mass shift in a peptide corresponding to the addition of the chloroacetamide fragment (minus the chlorine atom).

-

Perform MS/MS fragmentation on the modified peptide to confirm the sequence and identify the specific cysteine residue that has been modified.

Mandatory Visualizations

dot

Caption: Experimental workflow for targeted covalent inhibitor discovery.

Safety and Toxicology

Chloroacetamide is a toxic compound and should be handled with appropriate safety precautions. I[3][17]t is toxic if swallowed and can cause skin and eye irritation. R[17][18]epeated or prolonged contact may lead to skin sensitization. A[17]nimal studies suggest that it may cause reproductive toxicity. D[3][17]ue to its potential as a human sensitizer, it is considered unsafe for use as a cosmetic ingredient. W[19][20]hen handling chloroacetamide and its derivatives, appropriate personal protective equipment, including gloves and safety glasses, should be worn.

The chloroacetamide functional group is a versatile and powerful tool in the hands of chemists and biologists. Its ability to form stable, irreversible covalent bonds with target proteins has led to significant advancements in both drug discovery and agriculture. A thorough understanding of its reactivity, synthesis, and biological mechanisms of action is crucial for the rational design of new therapeutic agents and other bioactive molecules. This guide provides a foundational resource for researchers, scientists, and drug development professionals working with this important chemical moiety.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Chloroacetamides - Enamine [enamine.net]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN102887832A - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 16. researchgate.net [researchgate.net]

- 17. chemicalbook.com [chemicalbook.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. Comprehensive Overview of 2-Chloroacetamide [trust-chem.com]

The Strategic Advantage of Heterobifunctional Crosslinkers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the ability to selectively and efficiently link biomolecules is paramount. Heterobifunctional crosslinkers have emerged as indispensable tools, offering a level of control and precision that surpasses their homobifunctional counterparts. This technical guide delves into the core benefits of these versatile reagents, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing their full potential for applications ranging from targeted therapeutics to advanced diagnostics.

The Core Principle: Controlled and Sequential Reactions

Unlike homobifunctional crosslinkers that possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1][2] This fundamental difference allows for a controlled, two-step conjugation process, significantly minimizing undesirable side reactions such as self-conjugation and polymerization.[3][4] By reacting one functional group at a time, researchers can achieve a more homogenous and well-defined final bioconjugate.[1] This precision is particularly critical in the development of complex biologics like antibody-drug conjugates (ADCs), where the drug-to-antibody ratio (DAR) must be carefully controlled to ensure optimal efficacy and safety.[2][]

The most common heterobifunctional crosslinkers pair an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, with a sulfhydryl-reactive group, like a maleimide (B117702).[2][6] The NHS ester reacts with primary amines on lysine (B10760008) residues and the N-terminus of proteins, while the maleimide group specifically targets sulfhydryl groups on cysteine residues.[7][8]

Quantitative Comparison of Heterobifunctional Crosslinkers

The selection of an appropriate heterobifunctional crosslinker is critical and depends on the specific application, desired stability, and the physicochemical properties of the biomolecules being conjugated. The following tables provide a quantitative comparison of various crosslinkers to aid in this selection process.

Table 1: Comparison of Conjugation Efficiency and Yield

| Linker Type | Typical Reaction Conditions | Reaction Time | Conjugation Efficiency (%) | Yield of Desired Conjugate (%) | Key Kinetic Parameters |

| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Amine reaction: pH 7.2-8.5; Thiol reaction: pH 6.5-7.5 | Amine: 30-60 min; Thiol: 1-2 hours | >90% | Variable, depends on purification | NHS ester half-life: 4-5 hours at pH 7.0, 0°C; 10 min at pH 8.6, 4°C.[9][10] |

| Sulfo-SMCC | Amine reaction: pH 7.2-8.5; Thiol reaction: pH 6.5-7.5 | Amine: 30-60 min; Thiol: 1-2 hours | >90% | Generally higher than SMCC due to improved solubility | Similar kinetics to SMCC but enhanced aqueous solubility prevents aggregation.[11] |

| PEGylated Maleimides (e.g., Mal-PEG-NHS) | Amine reaction: pH 7.2-8.5; Thiol reaction: pH 6.5-7.5 | Amine: 30-60 min; Thiol: 1-2 hours | 70-90%[1] | 60-80%[1] | PEG spacer can influence reaction kinetics and improve solubility and stability.[2] |

| Next-Generation Maleimides (NGMs) | Thiol reaction: pH ~7.4 | < 1 hour | >90% | High | Approximately 2.5 times faster reaction with thiols compared to N-alkyl maleimides.[12] |

| Vinyl Sulfones | Thiol reaction: pH 7-9 | 2-4 hours | >90% | High | Rapid and selective reaction with thiols.[12] |

Table 2: Stability of Bioconjugates Formed with Different Linkers

| Linker Type | Bond Formed | Stability in Plasma/Serum | Key Stability Features |

| N-Alkyl Maleimide (e.g., SMCC) | Thioether | Moderate (prone to retro-Michael addition) | The thioether bond is susceptible to exchange with other thiols like albumin, leading to deconjugation.[12][13] Approximately 50% of the conjugate may degrade over 7 days in human plasma.[14] |

| N-Aryl Maleimide | Thioether | High | The thio-succinimide ring undergoes faster hydrolysis, leading to a more stable, ring-opened structure that prevents the retro-Michael reaction.[12] |

| "Bridging" Disulfide | Disulfide | >95% intact after 7 days in human plasma[14] | Re-bridges reduced interchain disulfide bonds in antibodies, offering high stability. |

| Vinyl Sulfone | Thioether | High | Forms a stable, irreversible thioether bond.[15] |

| Thiol-ene Chemistry | Thioether | >90% intact after 7 days in human plasma[14] | Forms a highly stable and irreversible thioether linkage. |

Table 3: Impact of Linker on Drug-to-Antibody Ratio (DAR)

| Linker Type | Typical Achievable DAR | Factors Influencing DAR |

| SMCC (hydrophobic) | Limited to lower DARs (typically ~4) to avoid aggregation.[2] | Hydrophobicity of the linker and payload can lead to aggregation at higher DARs. |

| PEGylated Linkers (hydrophilic) | Higher DARs are achievable without significant aggregation.[2] | The hydrophilic PEG spacer improves the solubility of the ADC, allowing for higher drug loading. |

| Site-Specific Conjugation Linkers | Precise DAR of 1, 2, 4, or 8 depending on the strategy.[16] | Conjugation occurs at engineered sites on the antibody, enabling precise control over the DAR. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving heterobifunctional crosslinkers.

Protocol for Antibody-Drug Conjugation using SMCC

This protocol outlines the steps for conjugating a thiol-containing drug to an antibody using the SMCC crosslinker.

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

SMCC (dissolved in DMSO or DMF)

-

Thiol-containing drug

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Desalting columns

-

Reaction Buffer A (amine-reactive step): Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5.

-

Reaction Buffer B (sulfhydryl-reactive step): PBS, pH 6.5-7.5, containing EDTA (1-5 mM).

Procedure:

-

Antibody Preparation:

-

Prepare the antibody in Reaction Buffer A. Ensure the buffer is free of primary amines.

-

-

SMCC Activation of Antibody:

-

Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.

-

Incubate for 30-60 minutes at room temperature or 2 hours on ice.

-

-

Removal of Excess Crosslinker:

-

Remove excess, non-reacted SMCC using a desalting column equilibrated with Reaction Buffer B.

-

-

Conjugation to Thiol-Containing Drug:

-

Immediately add the thiol-containing drug to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the drug over the antibody is recommended.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine to a final concentration of 1 mM. Incubate for an additional 15-30 minutes.

-

-

Purification of the ADC:

-

Purify the ADC using size-exclusion chromatography (SEC) or dialysis to remove unreacted drug and other byproducts.

-

-

Characterization:

-

Determine the DAR using techniques such as UV/Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[17]

-

Protocol for Studying Protein-Protein Interactions using a Photoreactive Crosslinker

This protocol describes the use of a heterobifunctional photoreactive crosslinker to capture and identify protein-protein interactions.

Materials:

-

Bait protein with an accessible primary amine.

-

Prey protein(s).

-

Heterobifunctional photoreactive crosslinker (e.g., NHS-ester and diazirine or aryl azide).

-

UV lamp (320-370 nm).

-

Affinity purification reagents (e.g., antibody-beads for immunoprecipitation).

-

SDS-PAGE and Western blotting reagents.

-

Mass spectrometer for protein identification.

Procedure:

-

Labeling of Bait Protein:

-

React the bait protein with the NHS-ester end of the photoreactive crosslinker in an amine-free buffer (pH 7.2-8.5) for 30-60 minutes at room temperature in the dark.

-

Remove excess crosslinker using a desalting column.

-

-

Formation of Protein Complex:

-

Incubate the labeled bait protein with the prey protein(s) under conditions that promote their interaction. This can be done in vitro or in living cells.

-

-

Photo-Crosslinking:

-

Expose the protein complex to UV light (320-370 nm) for a specified time (typically 5-30 minutes) on ice to activate the photoreactive group and form a covalent bond with the interacting prey protein.

-

-

Affinity Purification of the Crosslinked Complex:

-

Lyse the cells (if applicable) and perform affinity purification (e.g., immunoprecipitation) using an antibody against the bait protein to isolate the crosslinked complex.

-

-

Analysis:

-

Analyze the purified complex by SDS-PAGE and Western blotting using antibodies against both the bait and suspected prey proteins to confirm the crosslink.

-

For identification of unknown interacting partners, the crosslinked band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.[18][19]

-

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships in bioconjugation using heterobifunctional crosslinkers.

Two-Step Bioconjugation Workflow

Caption: A generalized two-step workflow for bioconjugation using a heterobifunctional crosslinker.

Workflow for Capturing Protein-Protein Interactions

Caption: Experimental workflow for identifying protein-protein interactions using a photoreactive crosslinker.

Conclusion

Heterobifunctional crosslinkers provide an unparalleled level of control and precision in bioconjugation, enabling the creation of highly defined and stable molecular constructs. Their ability to facilitate sequential reactions minimizes unwanted side products, a critical advantage in the development of sophisticated biotherapeutics and diagnostic reagents. By understanding the quantitative differences between various crosslinkers and adhering to optimized experimental protocols, researchers can leverage the power of heterobifunctional chemistry to advance their scientific and drug development objectives. The continued innovation in crosslinker technology, particularly in enhancing stability and hydrophilicity, promises to further expand the applications and impact of bioconjugation in the future.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. store.sangon.com [store.sangon.com]

- 7. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. help.lumiprobe.com [help.lumiprobe.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with Chloroacetamido-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the labeling of antibodies with Chloroacetamido-PEG4-NHS ester. This bifunctional linker is a valuable tool in bioconjugation, enabling the attachment of various molecules to antibodies. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody to form stable amide bonds. The chloroacetamide group serves as a second reactive handle, which can readily undergo nucleophilic substitution, for instance, with thiol groups, making it ideal for the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce aggregation.[1][2][3]

The following protocols and data provide a comprehensive guide for the successful conjugation of antibodies using Chloroacetamido-PEG4-NHS ester, from antibody preparation to the final purification and characterization of the conjugate.

Data Presentation

The following tables summarize representative quantitative data for antibody labeling using NHS ester chemistry. It is important to note that optimal conditions and results will vary depending on the specific antibody and other molecules involved in the conjugation.

Table 1: Recommended Molar Ratios for Labeling and Expected Degree of Labeling (DOL)

| Molar Excess of Chloroacetamido-PEG4-NHS Ester to Antibody | Expected Degree of Labeling (DOL) | Notes |

| 5-fold | 2 - 4 | A good starting point for initial experiments. |

| 10-fold | 4 - 8 | Often provides a good balance between labeling efficiency and maintaining antibody function. |

| 20-fold | 8 - 12 | Higher labeling may be achieved but risks antibody aggregation and loss of activity. |

Note: The Degree of Labeling (DOL), the average number of linker molecules conjugated to each antibody, should be determined empirically for each specific antibody and application.

Table 2: Typical Antibody Recovery and Conjugate Stability

| Parameter | Typical Value | Conditions |

| Antibody Recovery | > 85% | Following conjugation and purification via size-exclusion chromatography. |

| Conjugate Stability | > 95% intact after 7 days | Storage at 4°C in PBS, pH 7.4. |

| Conjugate Stability | > 90% intact after 48 hours | Incubation in human plasma at 37°C. |

Note: Stability is dependent on the final conjugate structure and storage conditions. It is crucial to perform stability studies for your specific antibody conjugate.

Experimental Protocols

This section provides a detailed methodology for labeling antibodies with Chloroacetamido-PEG4-NHS ester.

Antibody Preparation

It is critical to start with a pure antibody solution free of any amine-containing buffers or stabilizers.

-

Reagents and Materials:

-

Antibody of interest

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Amicon® Ultra centrifugal filter units (or similar)

-

Spectrophotometer (e.g., NanoDrop)

-

-

Protocol:

-

If the antibody solution contains substances like Tris, glycine, or bovine serum albumin (BSA), it must be purified.

-

Perform a buffer exchange into PBS, pH 7.4, using an appropriate centrifugal filter unit or through dialysis.

-

Concentrate the antibody to a recommended concentration of 1-10 mg/mL.[4]

-

Measure the antibody concentration using a spectrophotometer at 280 nm.

-

Preparation of Chloroacetamido-PEG4-NHS Ester Solution

NHS esters are moisture-sensitive and should be prepared immediately before use.

-

Reagents and Materials:

-

Chloroacetamido-PEG4-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

-

Protocol:

-

Allow the vial of Chloroacetamido-PEG4-NHS ester to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. For example, a 10 mg/mL solution.

-

Antibody Labeling Reaction

The reaction is typically carried out at a slightly basic pH to facilitate the reaction with primary amines.

-

Reagents and Materials:

-

Prepared antibody solution in PBS, pH 7.4

-

Prepared Chloroacetamido-PEG4-NHS ester solution

-

Reaction Buffer: 0.1 M sodium phosphate (B84403) or sodium bicarbonate buffer, pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

-

Protocol:

-

Adjust the pH of the antibody solution to 8.0-8.5 by adding the Reaction Buffer.

-

Add the desired molar excess of the Chloroacetamido-PEG4-NHS ester solution to the antibody solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.[5]

-

Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

-

To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[5]

-

Purification of the Labeled Antibody

Purification is necessary to remove unconjugated linker and byproducts.

-

Reagents and Materials:

-

Labeled antibody solution

-

Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or desalting spin columns

-

PBS, pH 7.4

-

-

Protocol:

-

Equilibrate the SEC or desalting spin column with PBS, pH 7.4.

-

Apply the quenched reaction mixture to the column.

-

Elute the labeled antibody with PBS, pH 7.4, following the manufacturer's instructions.

-

Collect the fractions containing the purified antibody conjugate.

-

Characterization of the Labeled Antibody

-

Protocol:

-

Measure the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.

-

Determine the Degree of Labeling (DOL) using an appropriate analytical method, such as UV-Vis spectroscopy (if the attached molecule has a distinct absorbance), mass spectrometry, or HPLC.

-

Assess the purity and aggregation of the conjugate using SEC-HPLC.

-